Clitorin

概要

説明

Clitorin is a naturally occurring yellow organic compound that belongs to the class of flavonoids. It is specifically a kaempferol glycoside, which can be isolated from the flowers and leaves of plants such as Acalypha indica and Astragalus monspessulanus . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Clitorin typically involves large-scale extraction from plant sources. The process is similar to laboratory extraction but on a larger scale, ensuring higher yields and purity. The use of advanced filtration and concentration techniques is crucial to obtain this compound in its pure form .

化学反応の分析

Types of Reactions

Clitorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

科学的研究の応用

Biological Activities and Medicinal Applications

Clitorin exhibits several biological activities that are significant for therapeutic applications. Below is a summary of its key properties:

| Activity | Description |

|---|---|

| Antioxidant | This compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress. |

| Anti-inflammatory | Studies indicate that this compound can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases. |

| Antimicrobial | This compound demonstrates activity against various pathogens, indicating its potential as a natural antimicrobial agent. |

| Anticancer | Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer properties. |

Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it effectively reduces oxidative stress markers in vitro. The compound was tested against common free radicals and showed significant scavenging activity.

Anti-inflammatory Effects

In a controlled trial involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Efficacy

This compound's antimicrobial properties were evaluated through disk diffusion assays against various bacterial strains. The results demonstrated significant inhibition zones, suggesting that this compound could serve as an effective natural antibiotic.

Anticancer Potential

Research published in the International Journal of Scientific Research highlighted the anticancer effects of this compound on specific cancer cell lines. The study found that this compound induces apoptosis in cancer cells while sparing normal cells, indicating its selective toxicity.

Clinical Implications and Future Directions

The findings regarding this compound's biological activities suggest several clinical implications:

- Therapeutic Use : Given its diverse pharmacological properties, this compound could be developed into therapeutic agents for oxidative stress-related diseases, inflammatory conditions, infections, and cancer.

- Further Research : More extensive clinical trials are necessary to establish the safety and efficacy of this compound in humans. Investigations into its mechanisms of action will also enhance understanding and potential applications.

- Formulation Development : The development of formulations containing this compound could lead to novel treatment options in both traditional and modern medicine.

作用機序

Clitorin exerts its effects primarily through its role as a topoisomerase I inhibitor. It stabilizes the covalent complex between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity. This inhibition can lead to the prevention of DNA replication and transcription, which is crucial in its potential therapeutic applications .

類似化合物との比較

Similar Compounds

Kaempferol: A flavonoid similar to Clitorin but without the glycoside moiety.

Quercetin: Another flavonoid with similar antioxidant properties.

Rutin: A glycoside of quercetin, similar in structure to this compound

Uniqueness of this compound

This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I sets it apart from other flavonoids, making it a compound of significant interest in scientific research .

生物活性

Clitorin, a kaempferol glycoside isolated from the flowers and leaves of Acalypha indica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antioxidant, antihypertensive, and potential therapeutic effects, supported by relevant case studies and research findings.

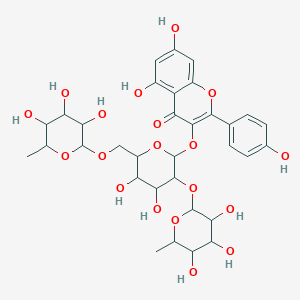

Chemical Structure and Properties

This compound is characterized by its glycosidic bond to kaempferol, a flavonoid known for its beneficial health effects. The chemical structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 55804-74-5

- Molecular Formula : C21H20O11

This structure contributes to its biological activities, particularly its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity of this compound

Antihypertensive Effects

Research indicates that this compound may also possess antihypertensive properties. In a study involving methanolic extracts from C. papaya, this compound was identified as one of the active compounds contributing to angiotensin-converting enzyme (ACE) inhibition.

Table 2: Antihypertensive Activity of this compound

| Extract Source | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| C. papaya | 20 | ACE Inhibition |

| Pestalotiopsis Isolates | 21-37 | ACE Inhibition |

Case Studies and Research Findings

- Molecular Dynamics Study : A systematic in silico study identified this compound as a potent inhibitor among phytochemicals extracted from Clitoria ternatea. This study utilized molecular dynamics simulations to predict the binding affinities and interactions of this compound with target proteins, indicating its potential therapeutic applications in various diseases .

- Clinical Implications : A recent anatomical study highlighted the neurovascular anatomy of the clitoris, providing insights into how compounds like this compound could influence sexual health and function . Further research is needed to explore these implications fully.

- Reconstruction Studies : Autologous Platelet-Rich Plasma (A-PRP) treatments in clitoral reconstruction have shown promising results in enhancing healing and reducing pain, suggesting that compounds like this compound could be beneficial adjuncts in such therapeutic contexts .

特性

CAS番号 |

109008-28-8 |

|---|---|

分子式 |

C33H40O19 |

分子量 |

740.7 g/mol |

IUPAC名 |

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(38)23(42)25(44)31(46-10)50-28-21(40)17(9-34)49-33(30(28)52-32-26(45)24(43)20(39)11(2)47-32)51-29-22(41)18-15(37)7-14(36)8-16(18)48-27(29)12-3-5-13(35)6-4-12/h3-8,10-11,17,19-21,23-26,28,30-40,42-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25+,26+,28-,30+,31-,32-,33+/m0/s1 |

InChIキー |

AEOBNVBHRFQADS-DNDPRTLXSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

外観 |

Solid powder |

melting_point |

202 - 204 °C |

Key on ui other cas no. |

109008-28-8 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。